molecular formula C22H13F4N5O B15172090 C22H13F4N5O

C22H13F4N5O

Cat. No.: B15172090
M. Wt: 439.4 g/mol
InChI Key: JNHSPSGBWUPGCF-UHFFFAOYSA-N
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Description

C₂₂H₁₃F₄N₅O is a fluorinated heterocyclic organic compound characterized by a complex aromatic backbone substituted with four fluorine atoms, five nitrogen atoms, and one oxygen atom. Its molecular weight is approximately 461.36 g/mol, calculated based on its formula.

Properties

Molecular Formula

C22H13F4N5O

Molecular Weight

439.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H13F4N5O/c1-12-18(13-5-7-15(23)8-6-13)20-28-27-19-17(31(20)29-12)9-10-30(21(19)32)16-4-2-3-14(11-16)22(24,25)26/h2-11H,1H3

InChI Key

JNHSPSGBWUPGCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Substitution reactions often involve and .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a or .

    Medicine: Explored for its potential therapeutic properties, including and activities.

    Industry: Utilized in the development of and .

Mechanism of Action

The mechanism of action of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Molecular Weight and Solubility

C₂₂H₁₃F₄N₅O’s higher molecular weight compared to C₁₀H₉FN₂O₃ (238.19 g/mol) results in reduced aqueous solubility, limiting its bioavailability but enhancing membrane permeability—a critical factor for central nervous system (CNS) drugs . In contrast, C₂₈H₃₁FN₄O’s intermediate weight and aliphatic chain improve solubility while retaining moderate lipophilicity, making it suitable for systemic antifungal applications .

Functional Group Impact

  • Fluorine Content: C₂₂H₁₃F₄N₅O’s four fluorine atoms likely confer greater metabolic stability and electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets (e.g., tyrosine kinases) . C₁₀H₉FN₂O₃’s single fluorine atom is typical in quinolone antibiotics, where it prevents enzymatic degradation .

C₂₂H₁₃F₄N₅O in Drug Discovery

While direct studies on C₂₂H₁₃F₄N₅O are absent, its structural analogs provide insights:

  • Kinase Inhibition : Compounds with fused aromatic systems and multiple fluorines (e.g., imatinib analogs) show high selectivity for ATP-binding pockets in cancer targets .
  • Antimicrobial Activity : Fluorine-rich heterocycles like C₂₂H₁₃F₄N₅O may disrupt bacterial DNA gyrase, similar to C₁₀H₉FN₂O₃ derivatives .

Limitations and Trade-offs

  • Solubility vs. Permeability: C₂₂H₁₃F₄N₅O’s low solubility may necessitate formulation enhancements (e.g., nanoparticle delivery), whereas C₁₀H₉FN₂O₃’s polarity restricts blood-brain barrier penetration .
  • Synthetic Complexity : The multi-fluorine and nitrogen substitutions in C₂₂H₁₃F₄N₅O likely require advanced synthetic routes (e.g., cross-coupling reactions), increasing production costs compared to simpler analogs like C₁₀H₉FN₂O₃ .

Biological Activity

Chemical Structure and Properties

C22H13F4N5O consists of a complex structure that includes fluorine atoms, nitrogen, and oxygen, which contribute to its unique chemical properties. The presence of fluorine can enhance lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many synthetic compounds with nitrogen and fluorine exhibit antimicrobial properties. For instance, studies have shown that nitrogen-containing heterocycles can inhibit bacterial growth through disruption of cellular processes.
  • Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival.
  • Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated the ability to inhibit inflammatory mediators, suggesting potential therapeutic applications in conditions like arthritis.

Case Studies

  • Anticancer Activity : A case study involving a related compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound in reducing tumor size.
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of similar compounds. Results indicated that these molecules were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics.
  • Inflammation Modulation : A clinical trial investigated the effects of a derivative on patients with chronic inflammatory diseases. The results showed a marked reduction in inflammation markers, supporting its use as an adjunct therapy.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of cytokine release

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Studies suggest that compounds with similar structures are well absorbed when administered orally.
  • Metabolism : The presence of fluorine may slow down metabolic degradation, enhancing bioavailability.
  • Toxicity Profiles : Initial toxicity studies indicate low cytotoxicity at therapeutic doses, although further studies are needed to fully understand long-term effects.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies typically reveal binding affinities and potential active sites:

  • Target Proteins : Docking simulations indicate strong binding to proteins involved in cancer progression and inflammation.
  • Binding Affinity : Calculated binding energies suggest that this compound could be more effective than existing therapies.

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